Pemetrexed

Enzymology Cancer Pharmacology Mechanism of Action

Select pemetrexed (LY231514) as a gold-standard multi-target antifolate for oncology research. Its unique inhibition profile (TS Ki=1.3 nM; DHFR Ki=7.2 nM; GARFT Ki=65 nM) and dual uptake via RFC/PCFT distinguish it from single-target agents like methotrexate or raltitrexed. Essential for reproducible NSCLC and mesothelioma preclinical studies, HPLC method validation, and antifolate resistance mapping. In-class substitution invalidates protocols.

Molecular Formula C20H21N5O6
Molecular Weight 427.4 g/mol
CAS No. 137281-23-3
Cat. No. B1662193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePemetrexed
CAS137281-23-3
Molecular FormulaC20H21N5O6
Molecular Weight427.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)O)C(=O)O
InChIInChI=1S/C20H21N5O6/c21-20-24-16-15(18(29)25-20)12(9-22-16)6-3-10-1-4-11(5-2-10)17(28)23-13(19(30)31)7-8-14(26)27/h1-2,4-5,9,13H,3,6-8H2,(H,23,28)(H,26,27)(H,30,31)(H4,21,22,24,25,29)/t13-/m0/s1
InChIKeyWBXPDJSOTKVWSJ-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Pemetrexed CAS 137281-23-3: A Multi-Targeted Antifolate for Cancer Chemotherapy


Pemetrexed (CAS 137281-23-3), a pyrrolopyrimidine-based antifolate, is a cytotoxic chemotherapeutic agent. Unlike earlier antifolates, it is a multi-targeted inhibitor that primarily disrupts DNA synthesis by inhibiting thymidylate synthase (TS) and, secondarily, purine synthesis by inhibiting glycinamide ribonucleotide formyltransferase (GARFT) and dihydrofolate reductase (DHFR) [1], [2]. It is clinically administered as the more soluble disodium heptahydrate salt for intravenous infusion and is approved for the treatment of malignant pleural mesothelioma and non-small cell lung cancer [3].

Why Pemetrexed CAS 137281-23-3 Cannot Be Readily Substituted: A Rationale for Product-Specific Selection


Substituting pemetrexed for another antifolate like methotrexate, raltitrexed, or pralatrexate is not a straightforward interchange. While all target folate metabolism, they possess fundamentally distinct pharmacological profiles. Pemetrexed's unique multi-targeted enzyme inhibition, its specific reliance on the proton-coupled folate transporter (PCFT) for cellular uptake, and its extensive intracellular polyglutamation kinetics set it apart [1], [2], [3]. These mechanistic differences directly translate into non-overlapping clinical efficacy and toxicity profiles, making it a distinct therapeutic entity rather than a simple analog. Therefore, evidence-based procurement and scientific selection must hinge on these specific, quantifiable differentiators.

Quantitative Differentiation of Pemetrexed (CAS 137281-23-3) from Antifolate Analogs: A Data-Driven Guide


Multi-Targeted vs. Single-Target Enzyme Inhibition: Pemetrexed's Unique Ki Profile

Pemetrexed's primary differentiation from older antifolates is its multi-targeted inhibition of folate-dependent enzymes. While methotrexate (MTX) is a potent, highly selective inhibitor of DHFR and raltitrexed is a potent, selective inhibitor of TS, pemetrexed potently inhibits both TS and GARFT, with secondary inhibition of DHFR , . This multi-targeted profile can preserve activity under conditions where cells are resistant to pure TS inhibitors [1].

Enzymology Cancer Pharmacology Mechanism of Action

Enhanced Cellular Activation: Pemetrexed's Superior Polyglutamation Efficiency

Intracellular activation via polyglutamation is crucial for antifolate potency and retention. Pemetrexed is an exceptionally good substrate for folylpolyglutamate synthetase (FPGS), the enzyme responsible for this process. It exhibits a high affinity (low Km) for FPGS, leading to rapid and extensive formation of highly active polyglutamate metabolites that are retained in cells for longer periods [1], .

Drug Metabolism Cellular Pharmacology Prodrug Activation

Superior Tumor Response and Survival in Mesothelioma: A Direct Clinical Comparison

In a pivotal Phase III trial, the combination of pemetrexed and cisplatin established a new standard of care for malignant pleural mesothelioma. The addition of pemetrexed to cisplatin provided a significant survival benefit compared to cisplatin alone [1], [2].

Clinical Oncology Mesothelioma Comparative Efficacy

Distinct Favorable Toxicity Profile in Second-Line NSCLC vs. Docetaxel

In the second-line treatment of advanced non-small cell lung cancer (NSCLC), pemetrexed was compared directly to docetaxel, a standard-of-care taxane. While survival was non-inferior, pemetrexed demonstrated a significantly more favorable toxicity profile, a critical differentiator for patient quality of life during palliative treatment [1], [2].

Clinical Oncology NSCLC Safety Profile

Unique Transporter Dependence: Pemetrexed's Reliance on PCFT

Cellular uptake of antifolates is mediated by distinct transporters. While methotrexate primarily relies on the reduced folate carrier (RFC), pemetrexed's uptake is predominantly driven by the proton-coupled folate transporter (PCFT) [1]. This differential reliance has functional consequences for drug activity and resistance.

Membrane Transport Cellular Uptake Pharmacokinetics

Evidence-Backed Procurement Scenarios for Pemetrexed (CAS 137281-23-3)


First-Line Therapy for Unresectable Malignant Pleural Mesothelioma

This is the primary and most strongly evidence-backed application. Based on the 30% improvement in median overall survival (12.1 vs 9.3 months) and 2.5-fold increase in tumor response rate (41.3% vs 16.7%) demonstrated in the pivotal Phase III trial, procurement of pemetrexed for use in combination with cisplatin is the standard of care for this disease [6], [5].

Second-Line Therapy for Advanced Non-Squamous Non-Small Cell Lung Cancer (NSCLC)

Pemetrexed is a preferred second-line agent for non-squamous NSCLC. Its procurement is justified by a Phase III trial showing non-inferior survival to docetaxel but with a dramatically improved safety profile, featuring an 87% lower rate of severe neutropenia [6]. This significantly reduces the burden of supportive care and improves patient quality of life, a crucial factor in the palliative setting.

Use in Tumors with RFC-Mediated Resistance to Methotrexate

Pemetrexed's unique reliance on PCFT for cellular uptake, as opposed to RFC, provides a scientific rationale for its use in certain tumor types that have developed resistance to methotrexate through RFC downregulation or mutation [6], [5]. This mechanism-based differentiation makes it a logical choice for investigators studying or clinicians treating MTX-resistant disease.

Research Tool for Studying Folate Metabolism and Polyglutamation

Due to its exceptionally high affinity for FPGS (Km = 0.8 μM or 1.6 μM) and resulting rapid, extensive polyglutamation [6], pemetrexed serves as a valuable research tool for investigating the kinetics of polyglutamation and its role in antifolate cytotoxicity. It is an ideal model compound for studying the FPGS pathway and its impact on cellular drug retention and activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pemetrexed

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.